molecular formula C14H16N4OS B10779907 N-ethyl-5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3,4-thiadiazol-2-amine

N-ethyl-5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10779907
M. Wt: 288.37 g/mol
InChI Key: DIDVMNKRIDUMKO-UHFFFAOYSA-N
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Description

CHEMBL3580926 is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties.

Chemical Reactions Analysis

CHEMBL3580926 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in the molecule with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CHEMBL3580926 has a wide range of scientific research applications:

    Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: It is employed in the investigation of biological pathways and the identification of potential drug targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CHEMBL3580926 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

CHEMBL3580926 can be compared with other similar compounds in terms of its structure and bioactivity. Some similar compounds include:

    CHEMBL1234567: Known for its similar bioactive properties.

    CHEMBL2345678: Shares structural similarities with CHEMBL3580926.

    CHEMBL3456789: Exhibits comparable biological activities.

The uniqueness of CHEMBL3580926 lies in its specific molecular structure and the particular pathways it targets, which may differ from those of similar compounds .

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

N-ethyl-5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H16N4OS/c1-3-15-14-18-17-13(20-14)6-9-8-16-12-5-4-10(19-2)7-11(9)12/h4-5,7-8,16H,3,6H2,1-2H3,(H,15,18)

InChI Key

DIDVMNKRIDUMKO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(S1)CC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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